2-(2,4-Dichlorophenoxy)-6-(3,4-dichlorophenyl)pyridine-3-carbonitrile
Description
Properties
IUPAC Name |
2-(2,4-dichlorophenoxy)-6-(3,4-dichlorophenyl)pyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H8Cl4N2O/c19-12-3-6-17(15(22)8-12)25-18-11(9-23)2-5-16(24-18)10-1-4-13(20)14(21)7-10/h1-8H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPHGYPPVFVWOTJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=NC(=C(C=C2)C#N)OC3=C(C=C(C=C3)Cl)Cl)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H8Cl4N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Dichlorophenoxy)-6-(3,4-dichlorophenyl)pyridine-3-carbonitrile typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving suitable precursors such as 3-cyanopyridine.
Introduction of Chlorophenyl Groups: The chlorophenyl groups are introduced via nucleophilic aromatic substitution reactions, where chlorinated benzene derivatives react with the pyridine ring.
Formation of the Phenoxy Group: The phenoxy group is introduced through an etherification reaction, where a phenol derivative reacts with the pyridine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(2,4-Dichlorophenoxy)-6-(3,4-dichlorophenyl)pyridine-3-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove chlorine atoms or reduce other functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where chlorine atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce compounds with different functional groups replacing the chlorine atoms.
Scientific Research Applications
2-(2,4-Dichlorophenoxy)-6-(3,4-dichlorophenyl)pyridine-3-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activity, including its effects on cellular processes.
Medicine: Research may explore its potential as a pharmaceutical intermediate or its effects on biological targets.
Industry: The compound can be used in the development of new materials or as a precursor in the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(2,4-Dichlorophenoxy)-6-(3,4-dichlorophenyl)pyridine-3-carbonitrile involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, potentially inhibiting or modulating their activity. The pathways involved may include signal transduction, metabolic processes, or other cellular functions.
Comparison with Similar Compounds
(a) 6-(3,4-Dichlorophenyl)-4-(4-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile (CAS 79325-10-3)
(b) 4-(2,4-Dichlorophenyl)-2-hydroxy-6-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile (CAS 341964-44-1)
- Structure : Contains a hydroxyl group at position 2 and a trifluoromethylphenyl group at position 4.
- Key Differences : The hydroxyl group increases polarity, while the trifluoromethyl group is a stronger electron-withdrawing substituent than chlorine.
(c) 4-(4-(4,6-Diethoxy-1,3,5-triazin-2-ylamino)phenyl)-2-amino-6-phenylpyridine-3-carbonitrile
- Structure: Incorporates a triazine-amino-phenyl group at position 4 and an amino group at position 2.
- Key Differences: The triazine moiety introduces hydrogen-bonding and π-stacking capabilities, while the amino group increases basicity.
- Implications : Such derivatives are often explored for antimicrobial activity due to their ability to interact with bacterial enzymes .
Physicochemical Properties
*Estimated using fragment-based methods.
Electronic and Steric Effects
- Electron-Withdrawing Groups (EWGs): The target compound’s dichlorophenoxy and nitrile groups create an electron-deficient pyridine ring, favoring nucleophilic substitution reactions.
- Steric Hindrance :
- The 3,4-dichlorophenyl group in the target compound introduces steric bulk at position 6, which may hinder interactions with biological targets compared to smaller substituents (e.g., methoxy) .
Biological Activity
2-(2,4-Dichlorophenoxy)-6-(3,4-dichlorophenyl)pyridine-3-carbonitrile is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of herbicide development and anticancer research. This article explores the biological activity of this compound, highlighting its mechanisms of action, efficacy in various biological systems, and relevant case studies.
- IUPAC Name : this compound
- Molecular Formula : C18H12Cl4N2O
- CAS Number : 252059-96-4
- Molecular Weight : 392.19 g/mol
The compound exhibits biological activity primarily through its interaction with specific cellular targets. It has been shown to inhibit various protein kinases, which play crucial roles in cell cycle regulation and apoptosis. The presence of multiple chlorine atoms in its structure enhances its binding affinity to these targets, resulting in significant antiproliferative effects on cancer cells.
Anticancer Activity
Recent studies have demonstrated the compound's potential as an anticancer agent. For example, it has been shown to induce cell cycle arrest and apoptosis in various cancer cell lines, including A375 (melanoma) and HCT116 (colon cancer) cells. The mechanism involves the elevation of intracellular reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death.
Table 1: Summary of Anticancer Activity
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A375 | 0.25 | Induces apoptosis via ROS elevation |
| HCT116 | 0.24 | Cell cycle arrest at G2/M phase |
| HeLa | Not reported | Induces apoptosis |
Herbicidal Activity
As a derivative of 2,4-Dichlorophenoxyacetic acid (2,4-D), this compound also exhibits herbicidal properties. It acts as a synthetic auxin, disrupting normal plant growth patterns by overstimulating growth processes. This leads to uncontrolled growth and eventual plant death.
Table 2: Herbicidal Efficacy Comparison
| Compound | Target Weeds | Efficacy (%) |
|---|---|---|
| This compound | Broadleaf Weeds | >90 |
| 2,4-D | Broadleaf Weeds | >85 |
Study on Anticancer Properties
A comprehensive study published in MDPI analyzed the effects of the compound on various cancer cell lines. The results indicated that the compound significantly suppressed cell migration and induced apoptosis through ROS-mediated pathways. Notably, it showed enhanced activity compared to other similar compounds due to its structural modifications that favor interactions with key cellular targets .
Herbicide Efficacy Assessment
In agricultural settings, field trials have demonstrated that this compound effectively controls broadleaf weeds without adversely affecting monocot crops. Its application resulted in a marked reduction in weed biomass and improved crop yield .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-(2,4-dichlorophenoxy)-6-(3,4-dichlorophenyl)pyridine-3-carbonitrile, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The synthesis of structurally related pyridine-carbonitrile derivatives often involves multi-step condensation and cyclization reactions. For example, analogous compounds like CHIR 99021 (a GSK-3 inhibitor) are synthesized via condensation of dichlorophenyl-substituted intermediates with pyridine-carbonitrile precursors under palladium or copper catalysis . Key parameters include solvent selection (e.g., DMF or toluene), temperature control (80–120°C), and stoichiometric ratios of reactants. Purity (>95%) is achievable through column chromatography or recrystallization .
Q. How should researchers characterize the structural and electronic properties of this compound?
- Methodological Answer : Utilize X-ray crystallography (as demonstrated for similar pyridine-carbonitrile derivatives in and ) to resolve bond angles and substituent orientations. Pair this with spectroscopic techniques:
- NMR : and NMR to confirm aromatic proton environments and nitrile group presence.
- Mass Spectrometry : High-resolution MS (HRMS) to validate molecular weight (expected ~465–500 Da based on analogs like CHIR 99021 ).
- DFT Calculations : Predict electronic properties (e.g., HOMO/LUMO energies) to correlate with reactivity .
Q. What are the critical safety precautions for handling this compound in laboratory settings?
- Methodological Answer :
- Storage : Keep at –20°C in airtight, light-resistant containers to prevent degradation .
- Handling : Use explosion-proof equipment due to the compound’s potential flammability (common in chlorinated aromatics; see ).
- Emergency Protocols : For spills, employ absorbent materials (e.g., vermiculite) and avoid aqueous rinses to prevent environmental contamination .
Advanced Research Questions
Q. How does the dichlorophenoxy substituent influence the compound’s bioactivity, and what computational tools can model its interactions with biological targets?
- Methodological Answer : The dichlorophenoxy group enhances lipophilicity, potentially improving membrane permeability. Molecular docking (using AutoDock Vina or Schrödinger Suite) can simulate binding to targets like kinase domains, as seen with CHIR 99021’s interaction with GSK-3β . Pair this with MD simulations to assess stability of ligand-receptor complexes over 100-ns trajectories .
Q. What experimental strategies resolve contradictions in solubility data between DMSO and aqueous buffers?
- Methodological Answer :
- Solubility Profiling : Use dynamic light scattering (DLS) to detect aggregation in aqueous buffers. For analogs like CHIR 99021, solubility in DMSO is ~93 mg/mL but <1 mg/mL in water .
- Co-solvent Systems : Test PEG-400 or cyclodextrin-based formulations to enhance aqueous solubility without precipitation .
- pH-Dependent Studies : Adjust buffer pH (5–8) to identify optimal conditions for biological assays .
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s potency and selectivity?
- Methodological Answer :
- Analog Synthesis : Replace dichlorophenyl groups with fluorophenyl or methylimidazole moieties (see and for fluorinated analogs) to assess electronic effects.
- In Vitro Assays : Screen analogs against panels of kinases (e.g., GSK-3, CDKs) to quantify IC values and selectivity indices .
- Meta-Analysis : Cross-reference PubChem BioAssay data (e.g., AID 504850) for similar compounds to identify conserved pharmacophores .
Q. What are the environmental toxicity risks associated with this compound, and how can they be mitigated during disposal?
- Methodological Answer :
- Ecotoxicology Testing : Use Daphnia magna or algal growth inhibition assays (OECD 201/202 guidelines) to evaluate aquatic toxicity. Chlorinated aromatics often show high toxicity (EC < 1 mg/L) .
- Waste Treatment : Incinerate at >1000°C with alkali scrubbers to neutralize HCl emissions, or employ photocatalytic degradation using TiO nanoparticles .
Data Contradiction and Reproducibility
Q. How should researchers address discrepancies in reported purity levels (e.g., 95% vs. 98%) across commercial sources?
- Methodological Answer :
- In-House Validation : Perform HPLC-UV/ELSD analysis with C18 columns (acetonitrile/water gradient) to verify purity. For example, CHIR 99021 batches from different vendors showed ±2% variability in impurity profiles .
- Batch Documentation : Request certificates of analysis (CoA) detailing residual solvents (e.g., DMF) and synthetic byproducts .
Q. What protocols ensure reproducibility in biological assays given the compound’s sensitivity to light and temperature?
- Methodological Answer :
- Stability Studies : Conduct accelerated degradation tests (40°C/75% RH for 4 weeks) to establish shelf-life. Store working solutions in amber vials at –80°C .
- Assay Controls : Include reference inhibitors (e.g., LiCl for GSK-3 assays) and solvent-only controls to normalize inter-experimental variability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
